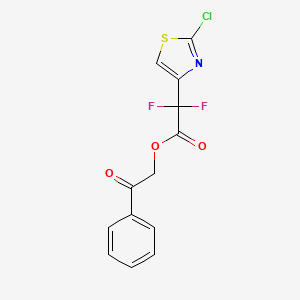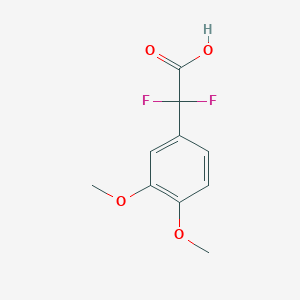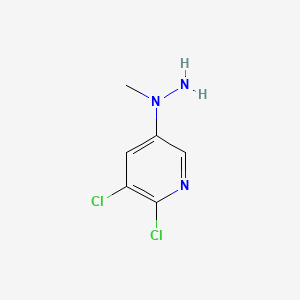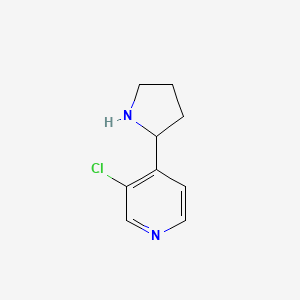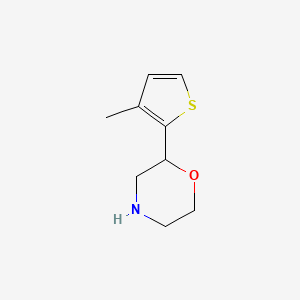
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a morpholine ring attached to the pyridine ring at the 4th position and an aldehyde group at the 3rd position. This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of 2-chloropyridine-3-carbaldehyde with morpholine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: 2-(Morpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: 2-(Morpholin-4-yl)pyridine-3-methanol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The morpholine ring and the aldehyde group play crucial roles in its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)pyridine-3-carboxaldehyde
- 2-(Morpholin-4-yl)ethylamine
- 2-(Morpholin-4-yl)pyridine-3-carbonitrile
Uniqueness
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both the morpholine ring and the aldehyde group allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-morpholin-4-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12;/h1-3,8H,4-7H2;1H |
InChI Key |
ZCZVNZCYKHLVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






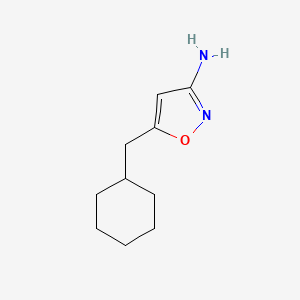
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)
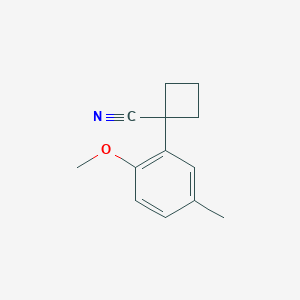

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
